
Itttdqp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itttdqp is a synthetic molecule composed of three components: a quinoline, an indole, and a pyrrole. It is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties.
Mecanismo De Acción
Itttdqp is believed to act through a variety of mechanisms. It has been shown to modulate the expression of certain proteins and enzymes, which can affect the function of cells and tissues. It has also been shown to modulate the activity of certain neurotransmitters and hormones, which can affect the functioning of the nervous system and endocrine system. Additionally, it has been shown to modulate the activity of certain enzymes and receptors, which can affect the functioning of the immune system.
Biochemical and Physiological Effects
Itttdqp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can affect the metabolism of cells and tissues. It has also been shown to modulate the activity of certain hormones, which can affect the functioning of the endocrine system. Additionally, it has been shown to modulate the activity of certain neurotransmitters, which can affect the functioning of the nervous system. Furthermore, it has been shown to modulate the activity of certain receptors, which can affect the functioning of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ittddqp for research in the lab include its relatively simple and cost-effective synthesis, its ability to modulate the activity of various proteins and enzymes, and its potential therapeutic applications. However, there are some limitations to using Ittddqp for research in the lab. These include the lack of data regarding the long-term safety and efficacy of Ittddqp, the potential for drug-drug interactions, and the lack of information regarding the mechanism of action.
Direcciones Futuras
The future directions for research into Ittddqp include further studies into its potential therapeutic applications, its mechanism of action, and its long-term safety and efficacy. Additionally, further studies could be conducted to explore the potential for drug-drug interactions and to identify new therapeutic targets. Furthermore, further studies could be conducted to explore the potential for Ittddqp to be used as a novel drug delivery system. Finally, further studies could be conducted to explore the potential for Ittddqp to be used in combination with other drugs or therapies to treat various diseases and conditions.
Métodos De Síntesis
Itttdqp is synthesized through a reaction between the three components: a quinoline, an indole, and a pyrrole. The reaction is carried out in a three-step process, which involves the formation of a Schiff base, followed by reduction of the Schiff base and finally the formation of the desired product. The synthesis of Ittddqp is relatively simple and cost-effective, making it an attractive option for research into its therapeutic applications.
Aplicaciones Científicas De Investigación
Itttdqp has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties. It has also been studied for its potential to modulate the immune system, improve learning and memory, and reduce the risk of cardiovascular disease. Furthermore, it has been studied for its potential to reduce pain and inflammation, and to improve the quality of life for those suffering from chronic illnesses. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFZPLLEXRHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H45N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



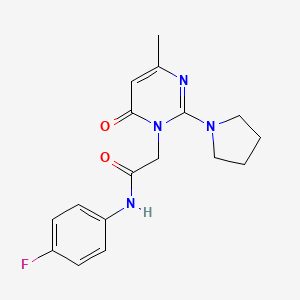
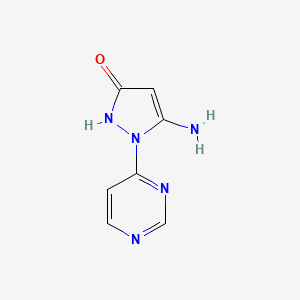
![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)
![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)
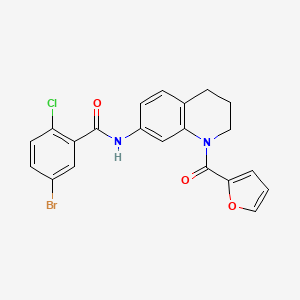
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)
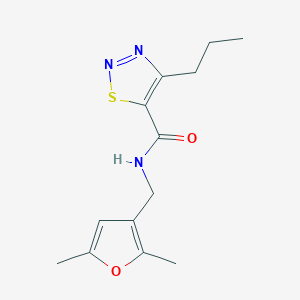
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)
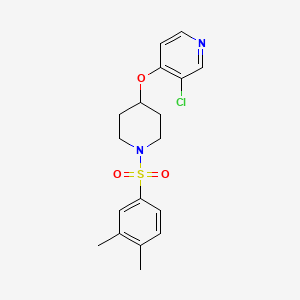
![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)
![1-(2-methylphenyl)-N-[4-(methylthio)benzyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806411.png)
![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)